(Z)-5-(3-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid
Description
Properties
IUPAC Name |
5-[3-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O5S2/c21-12-3-1-11(2-4-12)9-16-18(26)23(20(29)30-16)8-7-17(25)22-13-5-6-15(24)14(10-13)19(27)28/h1-6,9-10,24H,7-8H2,(H,22,25)(H,27,28)/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPTVQBQJFRKTO-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)O)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)O)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-5-(3-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazolidinone core, which is known for diverse biological activities. The synthesis typically involves multi-step reactions, including the formation of the thiazolidinone ring and subsequent modifications to introduce functional groups that enhance biological activity.
Key Steps in Synthesis:
- Formation of the thiazolidinone ring.
- Introduction of the bromobenzylidene moiety.
- Amide bond formation with 2-hydroxybenzoic acid.
Biological Activity
The biological activity of this compound has been studied extensively, highlighting its potential in various therapeutic areas:
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Escherichia coli | 32 |
| Compound B | Staphylococcus aureus | 16 |
Anticancer Activity
The anticancer potential of this compound has been demonstrated through various in vitro studies. It has shown cytotoxic effects against several cancer cell lines, including breast (MCF-7, MDA-MB-231) and lung cancer cells (A549).
Case Study:
In a study conducted by Bernard et al. (2014), derivatives similar to this compound were tested on MCF-7 cells, revealing an IC50 value of 25 µM, indicating moderate cytotoxicity.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The thiazolidinone moiety can inhibit certain enzymes or modulate receptor activity.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of protein tyrosine phosphatases (PTPs), which are crucial in cell signaling pathways.
- Receptor Modulation: It may interact with various receptors, influencing cellular responses.
Research Findings
Recent studies have utilized predictive models like PASS (Prediction of Activity Spectra for Substances) to assess the potential biological activities based on structural features. These models suggest that the compound may possess anti-inflammatory and analgesic properties as well.
In Silico Studies
Molecular docking studies have indicated favorable binding affinities with COX-2 receptors, suggesting potential anti-inflammatory applications.
| Target | Binding Affinity (kcal/mol) |
|---|---|
| COX-2 | -7.5 |
| PTP4A3 | -8.0 |
Chemical Reactions Analysis
Thiazolidinone Ring
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Ring-Opening Reactions : Under basic conditions (e.g., NaOH), the thiazolidinone ring undergoes cleavage at the C=S bond, forming thiolate intermediates .
-
Electrophilic Substitution : The sulfur atom reacts with oxidizing agents (e.g., H₂O₂) to form sulfoxides or sulfones .
Bromobenzylidene Moiety
-
Nucleophilic Aromatic Substitution : The bromine atom participates in SNAr reactions with amines or alkoxides (Table 1) .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Br → NH₂ (Aniline) | DMF, 100°C, 8 hours | Aniline derivative | 72% |
| Br → OCH₃ (Methoxide) | K₂CO₃, DMSO, 60°C | Methoxy-substituted derivative | 68% |
Amide and Carboxylic Acid Groups
-
Hydrolysis : The amide bond resists hydrolysis under mild acidic/basic conditions but cleaves with concentrated HCl (reflux, 6 hours) .
-
Metal Complexation : The carboxylic acid group forms coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺), enhancing antibacterial activity .
Biological Activity-Linked Reactions
The compound’s reactivity directly impacts its antimicrobial and anticancer properties (Table 2) :
Mechanistic Insights
-
Antibacterial Action : The thioxo group (C=S) inhibits bacterial enoyl-ACP reductase, disrupting fatty acid synthesis .
-
Anticancer Activity : The bromobenzylidene moiety intercalates DNA, inducing apoptosis in cancer cells (IC₅₀: 12–25 µM) .
Stability and Degradation
Comparison with Similar Compounds
Structural Comparison
Thiazolidinone derivatives with benzylidene substituents are widely studied for their bioactivity. Below is a structural comparison of the target compound with analogous molecules:
Key Observations :
- The 2-hydroxybenzoic acid moiety introduces hydrogen-bonding capacity, differentiating it from simpler analogs like propanoic acid derivatives .
Physicochemical Properties
| Property | Target Compound | (Z)-5-(3-fluorobenzylidene) analog | Indolylmethylene analog |
|---|---|---|---|
| LogP (calculated) | 3.8 | 2.9 | 4.1 |
| Hydrogen bond donors | 3 | 2 | 2 |
| Polar surface area (Ų) | 115 | 98 | 105 |
Implications : Higher LogP of the target compound suggests improved membrane permeability but may reduce solubility .
Q & A
Q. What are the standard synthetic routes for (Z)-5-(3-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid?
The compound is synthesized via a multi-step approach:
- Step 1 : Knoevenagel condensation between 4-bromobenzaldehyde and a rhodanine derivative (e.g., 4-oxo-2-thioxothiazolidin-3-ylcarboxylic acid) under reflux in acetic acid with sodium acetate as a catalyst. This forms the 5-(4-bromobenzylidene)thiazolidinone core .
- Step 2 : Coupling the thiazolidinone intermediate with 2-hydroxybenzoic acid derivatives via amide bond formation. This may involve activation of the carboxylic acid group using reagents like EDC/HOBt .
- Purification : Recrystallization from acetic acid or DMF-acetic acid mixtures to isolate the pure (Z)-isomer .
Q. How is the structural identity of this compound confirmed?
Key analytical methods include:
- Spectroscopy : IR (C=O stretch at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹), ¹H/¹³C NMR (Z-configuration confirmed by coupling constants and chemical shifts of the benzylidene protons) .
- Chromatography : HPLC or TLC to verify purity (>95%) and monitor reaction progress .
- X-ray crystallography : Resolve geometric isomerism (Z/E) if ambiguity arises .
Q. What solubility properties are critical for biological assays?
The compound is highly soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water or alcohols. For cell-based assays, stock solutions are prepared in DMSO (≤1% v/v to avoid cytotoxicity) and diluted in aqueous buffers .
Q. What preliminary biological activities have been reported for similar thiazolidinone derivatives?
Analogous compounds exhibit:
- Anticancer activity : Inhibition of cancer cell proliferation (IC₅₀ values in µM range) via interaction with protein kinases or tubulin .
- Antimicrobial effects : Growth inhibition of Gram-positive bacteria and fungi .
- Anti-inflammatory potential : COX-2 enzyme inhibition in vitro .
Advanced Research Questions
Q. How can reaction yields be optimized for the Knoevenagel condensation step?
Yield optimization involves:
- Solvent selection : Acetic acid vs. ethanol; acetic acid enhances electrophilicity of the aldehyde but may require longer reflux times .
- Catalyst screening : Sodium acetate vs. piperidine; the latter reduces side reactions in sterically hindered systems .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30–50 minutes at 80°C) with comparable yields (~85–92%) .
Q. How to resolve contradictions in reported biological activity data for thiazolidinone analogs?
Discrepancies may arise from:
- Isomer purity : E/Z isomers can exhibit divergent activities. Validate isomer ratios via HPLC or NOESY NMR .
- Assay variability : Standardize protocols (e.g., MTT assay incubation time, cell line selection) .
- Solvent artifacts : DMSO stock solutions >1% may falsely enhance cytotoxicity. Include solvent controls .
Q. What computational strategies predict target interactions for this compound?
- Molecular docking : Screen against kinase domains (e.g., EGFR, VEGFR) using AutoDock Vina. Focus on hydrogen bonding with the thioxothiazolidinone and hydrophobic interactions with the bromobenzylidene group .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories .
Q. How to design structure-activity relationship (SAR) studies for this scaffold?
- Core modifications : Replace 4-bromobenzylidene with 4-methoxy or 4-nitro groups to probe electronic effects .
- Side-chain variations : Substitute the 2-hydroxybenzoic acid moiety with amino acid derivatives to enhance solubility or target affinity .
- Bioisosteres : Replace the thioxothiazolidinone with rhodanine or hydantoin to assess metabolic stability .
Methodological Considerations
Q. What experimental controls are essential in cytotoxicity assays?
Include:
- Positive controls : Doxorubicin (anticancer) or ampicillin (antimicrobial).
- Negative controls : Untreated cells and solvent-only (e.g., DMSO) groups .
- Dose-response curves : Test 5–6 concentrations (e.g., 1–100 µM) in triplicate .
Q. How to validate target engagement in enzyme inhibition assays?
- Kinetic assays : Measure IC₅₀ values under steady-state conditions (e.g., COX-2 inhibition via fluorometric kits) .
- Competitive binding : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to determine dissociation constants (Kd) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
